(3S)-Piperidine-3-sulfonamide;hydrochloride
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Overview
Description
(3S)-Piperidine-3-sulfonamide;hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of a sulfonamide group attached to the piperidine ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Piperidine-3-sulfonamide;hydrochloride typically involves the reaction of piperidine with sulfonamide under specific conditions. One common method includes the use of a sulfonyl chloride derivative in the presence of a base to facilitate the formation of the sulfonamide group. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining consistent quality. The use of automated systems and advanced purification techniques ensures that the final product meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S)-Piperidine-3-sulfonamide;hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(3S)-Piperidine-3-sulfonamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for treating diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of (3S)-Piperidine-3-sulfonamide;hydrochloride involves its interaction with specific molecular targets. The sulfonamide group can form strong hydrogen bonds with biological molecules, leading to inhibition of enzyme activity or modulation of receptor function. The compound may also interact with cellular pathways involved in signal transduction, affecting various physiological processes.
Comparison with Similar Compounds
Similar Compounds
Piperidine-4-sulfonamide: Similar structure but with the sulfonamide group at a different position.
N-Methylpiperidine-3-sulfonamide: Contains an additional methyl group on the piperidine ring.
Piperidine-3-sulfonic acid: The sulfonamide group is replaced by a sulfonic acid group.
Uniqueness
(3S)-Piperidine-3-sulfonamide;hydrochloride is unique due to its specific stereochemistry and the presence of the sulfonamide group at the 3-position of the piperidine ring. This configuration imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(3S)-piperidine-3-sulfonamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O2S.ClH/c6-10(8,9)5-2-1-3-7-4-5;/h5,7H,1-4H2,(H2,6,8,9);1H/t5-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEMQBKTAIAORE-JEDNCBNOSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)S(=O)(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2322932-58-9 |
Source
|
Record name | (3S)-piperidine-3-sulfonamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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